
3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of dichloro, o-tolyl, and vinylsulphonyl groups, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole typically involves multi-step organic reactions. Common starting materials might include 4,5-dichloro-o-toluidine and 4-(vinylsulphonyl)benzaldehyde. The synthesis may proceed through the following steps:
Condensation Reaction: The initial step could involve the condensation of 4,5-dichloro-o-toluidine with 4-(vinylsulphonyl)benzaldehyde in the presence of a base to form an intermediate Schiff base.
Cyclization: The Schiff base may undergo cyclization with hydrazine or its derivatives to form the pyrazole ring.
Reduction: The final step might involve the reduction of the intermediate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro and vinylsulphonyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(4,5-Dichloro-o-tolyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on signaling pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
3-(4,5-Dichloro-o-tolyl)-1H-pyrazole: Lacks the vinylsulphonyl group.
4,5-Dichloro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole: Lacks the o-tolyl group.
属性
CAS 编号 |
35441-15-7 |
|---|---|
分子式 |
C18H16Cl2N2O2S |
分子量 |
395.3 g/mol |
IUPAC 名称 |
5-(4,5-dichloro-2-methylphenyl)-2-(4-ethenylsulfonylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-3-25(23,24)14-6-4-13(5-7-14)22-9-8-18(21-22)15-11-17(20)16(19)10-12(15)2/h3-7,10-11H,1,8-9H2,2H3 |
InChI 键 |
KXTWAZOEZDTTHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)C=C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



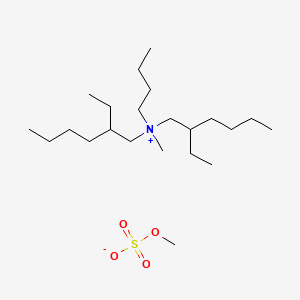
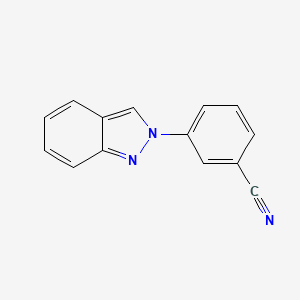
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)



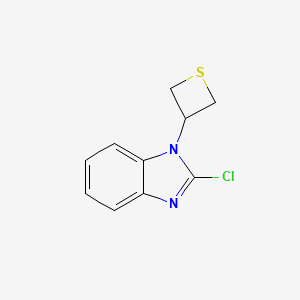
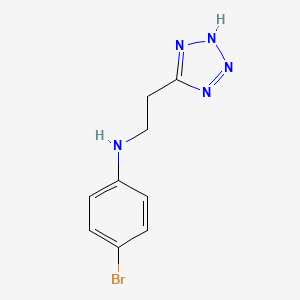
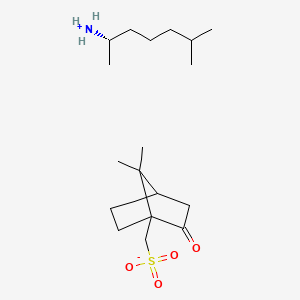
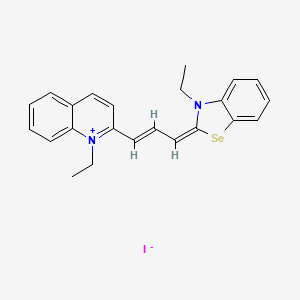
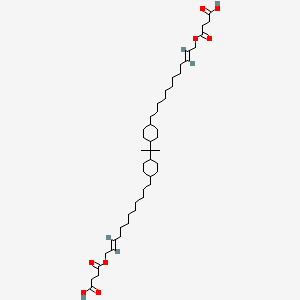
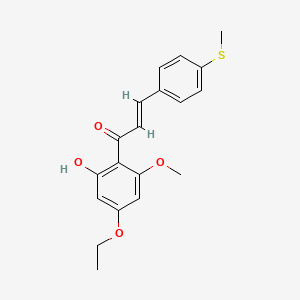
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)
